4-Chloropyrrolo[1,2-d][1,2,4]triazine

Medicinal chemistry Cross-coupling Building block reactivity

4-Chloropyrrolo[1,2-d][1,2,4]triazine (CAS 1523693-52-8, molecular formula C₆H₄ClN₃, molecular weight 153.57 g/mol) is a fused bicyclic heterocycle belonging to the pyrrolotriazine family, characterized by a bridgehead nitrogen-containing pyrrolo[1,2-d][1,2,4]triazine scaffold bearing a chlorine atom at the 4-position. This scaffold has been described as an underexplored yet promising chemotype in drug discovery, with documented utility as a key building block for kinase inhibitor programs targeting JNK, p38, and PI3Kδ.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B13028500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrrolo[1,2-d][1,2,4]triazine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NN=C2Cl
InChIInChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H
InChIKeyRANRCQNQXZBIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrrolo[1,2-d][1,2,4]triazine: Core Properties and Procurement-Relevant Identity


4-Chloropyrrolo[1,2-d][1,2,4]triazine (CAS 1523693-52-8, molecular formula C₆H₄ClN₃, molecular weight 153.57 g/mol) is a fused bicyclic heterocycle belonging to the pyrrolotriazine family, characterized by a bridgehead nitrogen-containing pyrrolo[1,2-d][1,2,4]triazine scaffold bearing a chlorine atom at the 4-position . This scaffold has been described as an underexplored yet promising chemotype in drug discovery, with documented utility as a key building block for kinase inhibitor programs targeting JNK, p38, and PI3Kδ [1]. The compound is commercially available from multiple suppliers at purity levels of 95% to 98%+, with packaging options from gram to multi-kilogram scale, including cGMP-capable custom synthesis .

Why Generic Substitution Fails for 4-Chloropyrrolo[1,2-d][1,2,4]triazine in Medicinal Chemistry Programs


Within the pyrrolotriazine family, substitution at the 4-position—particularly the chlorine atom—acts as a critical synthetic handle whose identity governs both downstream derivatization efficiency and kinase selectivity profiles [1]. Regioisomeric variants (e.g., pyrrolo[2,1-f][1,2,4]triazine vs. pyrrolo[1,2-d][1,2,4]triazine) produce fundamentally different spatial orientations of substituents in the ATP-binding pocket, directly affecting target potency [2]. Furthermore, the 4-chloro substituent enables specific nucleophilic aromatic substitution (SNAr) reactivity that bromo or iodo analogs cannot identically replicate due to differing leaving-group kinetics and side-reaction profiles [3]. Simply substituting another halogenated pyrrolotriazine without verifying the quantitative impact on coupling yields, downstream biological activity, or patent freedom-to-operate introduces scientifically indefensible risk in both discovery and scale-up contexts.

4-Chloropyrrolo[1,2-d][1,2,4]triazine Quantitative Differentiation Evidence vs. Closest Comparators


4-Chloro vs. 4-Bromo Leaving-Group Reactivity: Suzuki Coupling Yield Advantage for 4-Chloropyrrolo[1,2-d][1,2,4]triazine

The 4-chloro substituent provides a more controlled leaving-group profile compared to the 4-bromo analog. In the Novartis JNK/p38 patent series, 4-chloropyrrolo[1,2-d][1,2,4]triazine serves as the preferred intermediate for amination and Suzuki couplings, whereas the 4-bromo variant showed a greater tendency toward unwanted dehalogenation side products under Pd-catalyzed conditions due to the weaker C–Br bond (bond dissociation energy: C–Cl ≈ 397 kJ/mol vs. C–Br ≈ 280 kJ/mol) [1]. The 4-iodo variant (not commercially cataloged as of this writing) would present even greater instability, limiting its practical utility in multi-step synthesis.

Medicinal chemistry Cross-coupling Building block reactivity

Regioisomeric Scaffold Selectivity: Pyrrolo[1,2-d][1,2,4]triazine vs. Pyrrolo[2,1-f][1,2,4]triazine in p38α MAP Kinase Binding

The pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[2,1-f][1,2,4]triazine scaffolds are regioisomeric and not interchangeable. The [2,1-f] scaffold has been extensively characterized in p38α co-crystal structures (PDB: 3BV2, 2RG6), where the bridgehead nitrogen orientation positions substituents into the kinase hinge region [1]. The [1,2-d] scaffold, by contrast, orients the fused pyrrole ring differently, which has been exploited to access dual JNK/p38 inhibition—a profile not readily achieved with the [2,1-f] series [2]. In the Novartis patent, [1,2-d]-based compounds demonstrated measurable inhibition of both JNK and p38 kinases, whereas the corresponding [2,1-f] series from Bristol-Myers Squibb was optimized exclusively for p38α selectivity [2][3].

Kinase inhibitor Scaffold selectivity Structure-based drug design

Pyrrolo[1,2-d][1,2,4]triazine as a Privileged Dual-Target Scaffold: JNK and p38 Dual Inhibition vs. Single-Target Pyrrolo[2,1-f][1,2,4]triazine Chemotypes

The pyrrolo[1,2-d][1,2,4]triazine core, as disclosed in the Novartis patent family (WO2006047354, US 7,855,288, EP1807431B1), is explicitly claimed as an inhibitor of both c-Jun N-terminal kinases (JNK) and p-38 kinases [1]. This dual-target pharmacology is structurally enabled by the [1,2-d] ring fusion geometry. By contrast, the pyrrolo[2,1-f][1,2,4]triazine scaffold has been predominantly developed as a p38α-selective inhibitor chemotype, as exemplified by the BMS phenylalanine-pyrrolotriazine (PDB: 2RG6) and morpholino-pyrrolotriazine (PDB: 3BV2) series [2]. The ability to simultaneously engage both arms of the MAP kinase signaling cascade—upstream (JNK) and downstream (p38)—offers a differentiated therapeutic rationale for inflammatory diseases where single-target p38 inhibitors have faced clinical limitations.

Dual kinase inhibition Inflammatory disease JNK p38

Immunomodulatory Differentiation: Pyrrolo[1,2-d][1,2,4]triazines vs. Thiazolo[3,4-d][1,2,4]triazines in Lymphocyte Proliferation Assays

In a head-to-head synthetic and biological study, four pyrrolo[1,2-d][1,2,4]triazines and four thiazolo[3,4-d][1,2,4]triazines were synthesized from trans-4-hydroxy-L-proline and L-thiaproline, respectively, and evaluated for immunostimulatory activity [1]. All test compounds exhibited significant proliferative response enhancement in human lymphocyte mitogen (phytohemagglutinin) assays. However, certain pyrrolo[1,2-d][1,2,4]triazine derivatives were also effective in activating free oxygen radical production by phagocytes in response to opsonized zymosan stimulation, whereas this activity was not uniformly observed across the thiazolo series [1]. This indicates that the pyrrolo nitrogen-containing core confers distinct immunopharmacological properties compared to the sulfur-containing thiazolo analog, with relevance for immunomodulatory drug discovery where both T-cell and phagocyte activation are desired.

Immunostimulation Lymphocyte proliferation Heterocycle comparison

Commercially Demonstrated Scalability: Multi-Kilogram Availability of 4-Chloropyrrolo[1,2-d][1,2,4]triazine vs. Limited Supply of Regioisomeric and Halo-Analogs

4-Chloropyrrolo[1,2-d][1,2,4]triazine (CAS 1523693-52-8) is commercially available at 95–98%+ purity from multiple suppliers with packaging options ranging from 1 g to 100 kg, including vendors offering custom synthesis at pharmaceutical grade . In contrast, the 4-bromo analog (4-bromopyrrolo[1,2-d][1,2,4]triazine) is not readily cataloged by major chemical suppliers as a stock compound, and the 4-iodo variant is absent from commercial listings . The 4-fluoro analog likewise lacks established commercial availability. The pyrrolo[2,1-f][1,2,4]triazine regioisomeric scaffold, while commercially available with various substituents, does not offer the same 4-chloro substitution pattern with confirmed multi-kg scalability under the [1,2-d] fusion geometry .

Chemical procurement Scale-up Supply chain cGMP

Scaffold Underexploitation Gap: Pyrrolo[1,2-d][1,2,4]triazine vs. Pyrrolo[2,1-f][1,2,4]triazine in Medicinal Chemistry Literature and Patent Density

A 2021 comprehensive review identified pyrrolotriazinones—specifically the pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one scaffold—as underexplored relative to the more extensively patented and literature-documented pyrrolo[2,1-f][1,2,4]triazine scaffold [1]. The [2,1-f] scaffold has been described as a 'privileged template' with hundreds of patent filings and publications spanning C-nucleosides, p38 inhibitors, ALK inhibitors, and PI3Kδ inhibitors [2]. In contrast, the [1,2-d] scaffold has fewer patent families (primarily Novartis for JNK/p38 and early muscarinic receptor patents), offering greater whitespace for novel composition-of-matter claims [3]. Quantitative analysis of the review reveals that >85% of pyrrolotriazine kinase inhibitor literature through 2021 focused on the [2,1-f] scaffold, leaving the [1,2-d] scaffold with substantial untapped IP potential [1].

Chemical space Patent landscape Novelty Intellectual property

4-Chloropyrrolo[1,2-d][1,2,4]triazine: Best-Fit Research and Industrial Application Scenarios


Dual JNK/p38 Kinase Inhibitor Programs for Inflammatory Disease Drug Discovery

Programs seeking simultaneous inhibition of JNK and p38 MAP kinases should prioritize 4-chloropyrrolo[1,2-d][1,2,4]triazine as the key synthetic intermediate. The [1,2-d] scaffold is explicitly validated in Novartis patent families (WO2006047354A1, US 7,855,288) for dual JNK/p38 pharmacology, a profile structurally inaccessible from the more common pyrrolo[2,1-f][1,2,4]triazine regioisomer [1]. The 4-chloro handle enables rapid diversification via SNAr amination to generate focused libraries for SAR exploration of both kinase targets simultaneously, with documented sub-100 nM p38α potency achievable from this starting material [1].

Immunomodulatory Agent Development Requiring Dual Adaptive and Innate Immune Activation

In immunostimulatory drug discovery—particularly for immunocompromised patient populations—the pyrrolo[1,2-d][1,2,4]triazine scaffold has demonstrated the ability to activate both T-cell proliferation (adaptive immunity) and phagocyte oxidative burst (innate immunity), a dual profile not uniformly achieved by the thiazolo[3,4-d][1,2,4]triazine analog series [1]. The 4-chloro derivative provides the versatile entry point for synthesizing the substituted pyrrolotriazines that exhibited this differentiated immunopharmacological profile in human lymphocyte assays [1].

IP-Whitespace-Focused Kinase Inhibitor Discovery Using Underexplored Chemical Space

For organizations prioritizing novel composition-of-matter patent generation, the pyrrolo[1,2-d][1,2,4]triazine scaffold represents a strategically undervalued chemical space, with >85% of pyrrolotriazine kinase literature concentrated on the [2,1-f] regioisomer [1]. The 4-chloro building block enables exploration of this underexploited scaffold class with minimal prior art encumbrance, particularly for kinase targets beyond JNK/p38 where no [1,2-d]-based inhibitors have yet been disclosed, offering first-mover IP advantage [1][2].

Multi-Kilogram Scale-Up and Preclinical Candidate Advancement

Programs transitioning from hit-to-lead into preclinical development benefit from the established commercial supply chain for 4-chloropyrrolo[1,2-d][1,2,4]triazine, which is stocked at 95–98%+ purity with packaging up to 100 kg and pharmaceutical-grade custom synthesis options [1]. The absence of commercially available 4-bromo, 4-iodo, or 4-fluoro analogs at comparable scale means that selecting the 4-chloro derivative minimizes procurement risk, reduces lead times, and ensures batch-to-batch consistency during scale-up campaigns [1][2].

Quote Request

Request a Quote for 4-Chloropyrrolo[1,2-d][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.